molecular formula C9H8O2 B061640 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 163222-89-7

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No. B061640
M. Wt: 148.16 g/mol
InChI Key: NYOXTUZNVYEODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, also known as norbornadiene-7-carboxylic acid or NBC, is a bicyclic organic compound. It is a versatile intermediate in organic synthesis and has been widely used in various scientific research applications.

Mechanism Of Action

The mechanism of action of NBC is related to its unique structure, which contains a strained bicyclic ring system. NBC can undergo ring-opening reactions to form various reactive intermediates, such as dienes, dienophiles, and carbonyl compounds. These intermediates can participate in various chemical reactions, such as Diels-Alder reactions, cycloadditions, and rearrangements. Moreover, NBC can act as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biochemical And Physiological Effects

NBC has been shown to have various biochemical and physiological effects, such as anti-cancer, anti-inflammatory, and anti-bacterial activities. NBC and its derivatives have been investigated as potential drugs for the treatment of cancer, inflammatory diseases, and infections. The anti-cancer activity of NBC is related to its ability to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. The anti-inflammatory and anti-bacterial activities of NBC are related to its ability to modulate the immune response and disrupt bacterial cell walls.

Advantages And Limitations For Lab Experiments

NBC has several advantages for lab experiments, such as its availability, stability, and versatility. NBC is commercially available and can be easily synthesized by various methods. Moreover, NBC is stable under normal laboratory conditions and can be stored for a long time without degradation. The versatility of NBC allows it to be used as a building block for the synthesis of various organic compounds and functional materials. However, NBC also has some limitations for lab experiments, such as its toxicity and reactivity. NBC and its derivatives can be toxic to cells and organisms, and caution should be taken when handling them. Moreover, NBC can undergo unexpected reactions under certain conditions, such as high temperature or pressure, which can lead to side reactions and product contamination.

Future Directions

NBC and its derivatives have great potential for future research and development. Some possible future directions are:
1. Development of new synthetic methods for NBC and its derivatives, which can improve the yield, selectivity, and scalability of the reactions.
2. Investigation of the mechanism of action of NBC and its derivatives, which can provide insights into their reactivity and selectivity in various chemical reactions.
3. Synthesis of new NBC-based materials with unique properties, such as optical, electronic, or magnetic properties, which can be used in various applications, such as sensors, catalysts, and energy storage devices.
4. Development of new NBC-based drugs for the treatment of various diseases, such as cancer, inflammatory diseases, and infections, which can improve the efficacy, safety, and selectivity of the drugs.
Conclusion:
NBC is a versatile intermediate in organic synthesis and has been widely used in various scientific research applications. It has a unique structure and reactivity, which make it a valuable building block for the synthesis of various organic compounds and functional materials. Moreover, NBC and its derivatives have shown promising biochemical and physiological effects, which make them potential drugs for the treatment of various diseases. However, NBC also has some limitations for lab experiments, and caution should be taken when handling it. Future research and development of NBC and its derivatives can lead to new discoveries and applications in various fields of science and technology.

Synthesis Methods

NBC can be synthesized by various methods, including Diels-Alder reaction, ring-opening metathesis polymerization, and Grignard reaction. The most common method for synthesizing NBC is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction produces a mixture of endo and exo isomers, and the endo isomer can be easily separated by recrystallization.

Scientific Research Applications

NBC has been widely used in various scientific research applications, such as organic synthesis, catalysis, and material science. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. NBC is also used as a ligand in catalytic reactions, such as hydrogenation and cross-coupling reactions. Moreover, NBC and its derivatives have been used as building blocks for the synthesis of functional materials, such as polymers, dendrimers, and metal-organic frameworks.

properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXTUZNVYEODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

CAS RN

14381-41-0
Record name 14381-41-0
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Record name bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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